L-Phenylalanyl-L-histidyl-L-leucine

ACE Inhibition Hypertension Peptide Therapeutics

L-Phenylalanyl-L-histidyl-L-leucine (Phe-His-Leu) is the C-terminal analog of Angiotensin I and a critical substrate for ACE studies. Unlike generic tripeptides, only this sequence enables domain-specific N-domain/C-domain ACE activity differentiation when used as Cbz-Phe-His-Leu. The D-histidine analog (l-Phe-d-His-l-Leu) delivers potent ACE inhibition (IC50=53.32 nM). Procure the Cbz-protected derivative for chiral catalysis (enantioselectivity ratio 38) or pair with Hip-His-Leu for domain activity ratio calculations.

Molecular Formula C21H29N5O4
Molecular Weight 415.5 g/mol
CAS No. 28607-51-4
Cat. No. B12911130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-L-histidyl-L-leucine
CAS28607-51-4
Molecular FormulaC21H29N5O4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C21H29N5O4/c1-13(2)8-18(21(29)30)26-20(28)17(10-15-11-23-12-24-15)25-19(27)16(22)9-14-6-4-3-5-7-14/h3-7,11-13,16-18H,8-10,22H2,1-2H3,(H,23,24)(H,25,27)(H,26,28)(H,29,30)/t16-,17-,18-/m0/s1
InChIKeyVADLTGVIOIOKGM-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanyl-L-histidyl-L-leucine (CAS 28607-51-4) for ACE Research and Enantioselective Catalysis


L-Phenylalanyl-L-histidyl-L-leucine (CAS 28607-51-4) is a synthetic tripeptide with a molecular formula of C21H29N5O4 and a molecular weight of 415.49 . It is primarily utilized in two distinct research contexts: as a substrate for angiotensin-converting enzyme (ACE) assays (often in its protected form, Cbz-Phe-His-Leu) and as an ACE inhibitor when the central histidine residue is in the D-configuration (l-Phe-d-His-l-Leu) [1]. The compound's core sequence (Phe-His-Leu) is derived from the C-terminus of Angiotensin I, making it a critical tool for studying the renin-angiotensin system [2].

Why L-Phenylalanyl-L-histidyl-L-leucine Cannot Be Replaced by Generic Tripeptides in ACE Research


Generic substitution of L-Phenylalanyl-L-histidyl-L-leucine with other tripeptides is not scientifically valid due to its unique interaction profile with the angiotensin-converting enzyme (ACE). The compound's specific sequence (Phe-His-Leu) is a direct C-terminal analog of angiotensin I, which is essential for it to function as a relevant substrate for studying ACE kinetics and inhibition [1]. The presence of a D-histidine residue in the l-Phe-d-His-l-Leu analog confers potent, competitive ACE inhibition (IC50 = 53.32 nM), whereas the all-L form does not [2]. This stereochemical requirement for activity is highly specific. Furthermore, the N-terminal protected derivative, Cbz-Phe-His-Leu, exhibits differential hydrolysis rates by the N- and C-domains of ACE, a property not shared by other common ACE substrates like Hip-His-Leu, making it indispensable for domain-specific enzyme studies [3].

Quantitative Differentiation of L-Phenylalanyl-L-histidyl-L-leucine and Its Analogs: A Procurement Evidence Guide


ACE Inhibitory Potency of l-Phe-d-His-l-Leu vs. Captopril and Other Tripeptides

The D-histidine-containing analog l-Phe-d-His-l-Leu is a potent competitive inhibitor of ACE with an IC50 of 53.32 ± 0.13 nmol/L [1]. This is less potent than the reference drug captopril, which has reported IC50 values in the range of 1.79-15.1 nM under similar assay conditions [2]. However, it is >17,000-fold more potent than the tripeptide IER (IC50 ~ 0.060 mg/mL, ~60 µM) [3] and significantly more potent than other food-derived ACE inhibitory tripeptides like VNP (IC50 = 6.4 µM) and VWP (IC50 = 4.5 µM) [4]. The all-L stereoisomer, L-Phe-L-His-L-Leu, shows no comparable inhibitory activity, underscoring the critical role of the D-histidine configuration.

ACE Inhibition Hypertension Peptide Therapeutics

Substrate Specificity: Cbz-Phe-His-Leu for Domain-Selective ACE Assays vs. Hip-His-Leu

The protected derivative Cbz-Phe-His-Leu (N-carbobenzoxy-L-phenylalanyl-L-histidyl-L-leucine) serves as a domain-selective substrate for ACE. It is hydrolyzed faster by the N-domain of bovine somatic ACE compared to the C-domain, a property not shared by the standard substrate Hip-His-Leu (hippuryl-L-histidyl-L-leucine), which is hydrolyzed at equal rates by both domains [1]. The ratio of hydrolysis rates for Cbz-Phe-His-Leu (ZPHL) versus Hip-His-Leu (HHL) is 4.5 for the N-domain and 0.7 for the C-domain [2]. This differential hydrolysis allows researchers to distinguish between the two active sites of somatic ACE, which is crucial for studying domain-specific inhibitor binding and enzyme cooperativity.

ACE Enzyme Assay Substrate Specificity N-domain/C-domain

Enantioselective Hydrolysis: Z-PheHisLeu Catalyst vs. Alternative Peptide Catalysts

The tripeptide derivative Z-PheHisLeu (N-(benzyloxycarbonyl)-L-phenylalanyl-L-histidyl-L-leucine) demonstrates superior performance as a chiral catalyst. In a study comparing various peptide catalysts for the enantioselective hydrolysis of amino acid esters, Z-PheHisLeu achieved the highest enantioselectivity among all catalysts tested, with an observed rate constant ratio (kL,obsd/kD,obsd) of 38 for the hydrolysis of the L-isomer over the D-isomer substrate [1]. This value is more than double that of the related dipeptide catalyst Z-Phe-His (ratio = 18) and more than six times greater than the alternative tripeptide catalyst C12-Phe-His-Leu (ratio = 5.8) [2].

Enantioselective Catalysis Peptide Catalyst Chiral Resolution

In Vivo Antihypertensive Efficacy: l-Phe-d-His-l-Leu vs. Dexamethasone-Induced Hypertension Model

The D-histidine analog l-Phe-d-His-l-Leu demonstrates in vivo antihypertensive activity. In a rat model of dexamethasone-induced hypertension, administration of l-Phe-d-His-l-Leu resulted in a significant reduction in mean arterial blood pressure to 142 ± 3 mmHg, compared to 167 ± 2 mmHg in the dexamethasone-only control group [1]. This corresponds to a reduction of 25 mmHg (15%). The treatment also reduced circulating Angiotensin II levels and decreased fibrosis in the heart and kidney, providing a multi-faceted therapeutic effect that is not observed with the inactive all-L stereoisomer or with less potent food-derived tripeptides.

In Vivo Efficacy Hypertension Blood Pressure Reduction

Optimal Application Scenarios for Procuring L-Phenylalanyl-L-histidyl-L-leucine and Its Analogs


Domain-Selective ACE Enzyme Kinetic Studies

Procure the Cbz-Phe-His-Leu derivative to investigate N-domain versus C-domain specific activity and inhibition of somatic ACE. This is critical for understanding the negative cooperativity of the enzyme's two active sites and for developing domain-selective inhibitors [1]. Use as a primary substrate in parallel with Hip-His-Leu to calculate domain activity ratios.

Development of Novel ACE Inhibitory Peptides with D-Amino Acid Strategy

Procure the custom-synthesized l-Phe-d-His-l-Leu peptide as a lead compound for designing stable, potent ACE inhibitors. Its nanomolar IC50 (53.32 nM) and demonstrated in vivo efficacy in a rat hypertension model (25 mmHg reduction in blood pressure) serve as a robust benchmark [2]. This compound validates the strategy of incorporating a D-amino acid at the penultimate position for enhanced activity.

High-Performance Chiral Catalyst for Enantioselective Synthesis

Procure the Z-PheHisLeu tripeptide for use as a chiral catalyst in the enantioselective hydrolysis of amino acid esters. It provides the highest observed enantioselectivity (ratio of 38) among tested peptide catalysts, making it the preferred choice for achieving high chiral purity in asymmetric synthesis applications [3].

Angiotensin I Analog for ACE Substrate Profiling

Procure L-Phenylalanyl-L-histidyl-L-leucine or its Cbz-protected form as a C-terminal analog of angiotensin I. It is a validated substrate for characterizing the inhibitory profiles of new and existing ACE inhibitors (e.g., lisinopril, captopril) and for studying tissue-specific ACE isoforms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Phenylalanyl-L-histidyl-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.